molecular formula C17H26N2 B1428862 2-(Cyclohexylamino)adamantane-2-carbonitrile CAS No. 1283291-01-9

2-(Cyclohexylamino)adamantane-2-carbonitrile

Cat. No. B1428862
M. Wt: 258.4 g/mol
InChI Key: DWRPXFXPUMARET-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)adamantane-2-carbonitrile is a chemical compound with the molecular formula C17H26N2 . It has a molecular weight of 258.40 g/mol .

Scientific Research Applications

Adamantane derivatives have diverse applications in various scientific fields . Here are some of the fields and their applications:

  • Medicinal Chemistry

    • Adamantane derivatives are used in the development of pharmaceuticals, improving the lipophilicity and stability of drugs . They exhibit antiviral, anti-Parkinsonian, or anti-Alzheimer properties .
    • The methods of application usually involve the incorporation of adamantane fragments into drug molecules .
    • The outcomes include improved drug properties such as increased stability and lipophilicity .
  • Catalyst Development

    • Adamantane derivatives are used in the development of catalysts .
    • The methods of application usually involve the synthesis of substituted adamantanes .
    • The outcomes include the development of more efficient catalysts .
  • Nanomaterials

    • Adamantane derivatives are used in the development of nanomaterials .
    • The methods of application usually involve the synthesis of substituted adamantanes and higher diamondoids .
    • The outcomes include the development of nanomaterials with unique structural, biological, and stimulus-responsive properties .

properties

IUPAC Name

2-(cyclohexylamino)adamantane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c18-11-17(19-16-4-2-1-3-5-16)14-7-12-6-13(9-14)10-15(17)8-12/h12-16,19H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRPXFXPUMARET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2(C3CC4CC(C3)CC2C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylamino)adamantane-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YV Popov, VM Mokhov, NA Tankabekyan - Russian Journal of Organic …, 2014 - Springer
α-Amino nitriles containing a primary amino group undergo transamination with aliphatic and aromatic amines under mild conditions with high yields. A probable reaction mechanism …
Number of citations: 3 link.springer.com

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